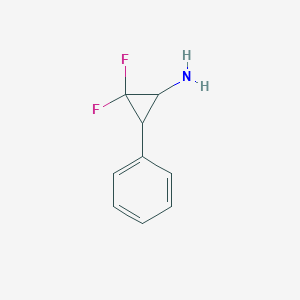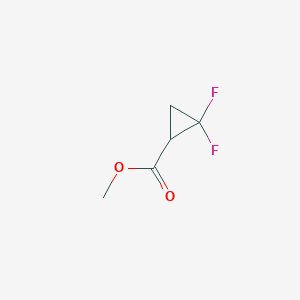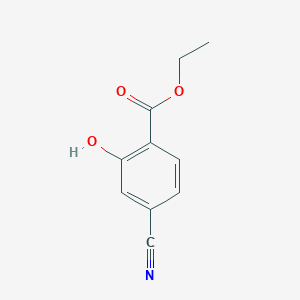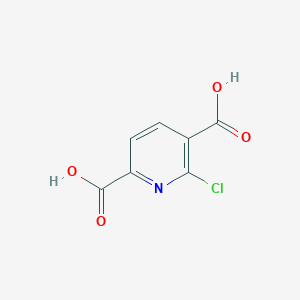
6-Chloropyridine-2,5-dicarboxylic acid
Overview
Description
6-Chloropyridine-2,5-dicarboxylic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 6 position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,5-dicarboxypyridine using phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Another approach involves the use of pyridine-N-oxides, which can be chlorinated to yield 6-chloropyridine derivatives. This method often employs phosphoryl chloride or thionyl chloride (SOCl2) as the chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6 position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridine derivatives.
Esterification and Amidation: The carboxylic acid groups can be esterified with alcohols or amidated with amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Amidation: Catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Esterification and Amidation Products: Esters and amides of this compound.
Scientific Research Applications
6-Chloropyridine-2,5-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloropyridine-2,5-dicarboxylic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 2,6-Dichloropyridine
- 2,5-Dichloropyridine
Comparison
6-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 5 positions, which significantly influence its chemical reactivity and biological activity. In contrast, other chloropyridine derivatives, such as 2-chloropyridine or 3-chloropyridine, lack these functional groups, resulting in different reactivity patterns and applications. The presence of the carboxylic acid groups in this compound enhances its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
6-chloropyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3(6(10)11)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMPGIWXPGRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
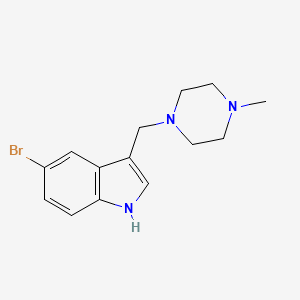


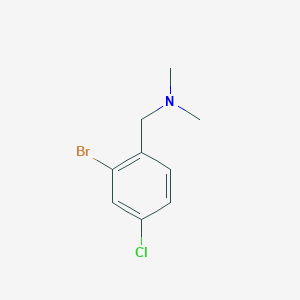
![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)
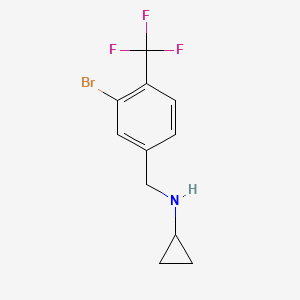
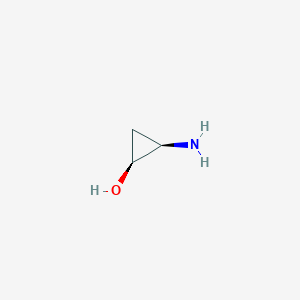
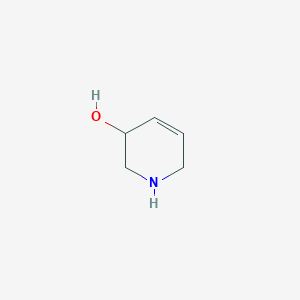
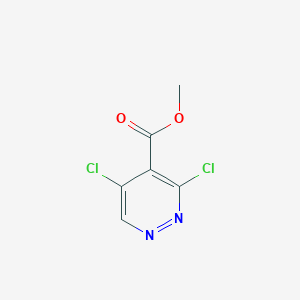
![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)
